Hydrogen Bond Donor Capacity of the Difluoromethyl Moiety in Anisole Scaffolds
The difluoromethyl (-CF₂H) group in anisole derivatives functions as a lipophilic hydrogen bond donor, a property absent in non-fluorinated methyl anisole analogs. Across a series of difluoromethyl anisoles, the hydrogen bond acidity parameter A was determined to range from 0.085 to 0.126 using Abraham's solute ¹H NMR analysis, a scale comparable to thiophenol, aniline, and amine groups [1]. This hydrogen bond donor capacity is not present in the methyl analog (anisole, A < 0.01), providing a quantifiable physicochemical advantage for enhancing target interactions in binding pockets where hydrogen bonding is critical.
| Evidence Dimension | Hydrogen Bond Acidity (A) parameter |
|---|---|
| Target Compound Data | A = 0.085 to 0.126 (range for difluoromethyl anisole class) |
| Comparator Or Baseline | Aryl methyl ether (anisole): A < 0.01 |
| Quantified Difference | A increases by at least 0.075 units (over 8.5-fold increase) |
| Conditions | Abraham's solute ¹H NMR analysis in organic solvent |
Why This Matters
Quantifiable hydrogen bond donor capacity is essential for rational design of binding interactions, enabling deliberate modulation of affinity that cannot be achieved with non-fluorinated analogs.
- [1] Zafrani Y, Yeffet D, Sod-Moriah G, Berliner A, Amir D, Marciano D, Gershonov E, Saphier S. Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept. J Med Chem. 2017;60(2):797-804. View Source
